2-amino-4-(1,3-benzodioxol-5-yl)-7-hydroxy-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-(1,3-benzodioxol-5-yl)-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, a chromene ring, and an amino group, making it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1,3-benzodioxol-5-yl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole derivatives with appropriate chromene precursors under controlled conditions. The reaction often requires catalysts such as Lewis acids and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(1,3-benzodioxol-5-yl)-7-hydroxy-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-amino-4-(1,3-benzodioxol-5-yl)-7-hydroxy-4H-chromene-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-amino-4-(1,3-benzodioxol-5-yl)-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-amino-4-(1,3-benzodioxol-5-yl)-1,3-thiazol-3-ium
Uniqueness
2-amino-4-(1,3-benzodioxol-5-yl)-7-hydroxy-4H-chromene-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C17H12N2O4 |
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Molecular Weight |
308.29 g/mol |
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H12N2O4/c18-7-12-16(9-1-4-13-15(5-9)22-8-21-13)11-3-2-10(20)6-14(11)23-17(12)19/h1-6,16,20H,8,19H2 |
InChI Key |
CZEKQECKTGRWKB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C4=C(C=C(C=C4)O)OC(=C3C#N)N |
Origin of Product |
United States |
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